REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2([C:19]#[N:20])[CH2:14][CH2:13][C:12]3([O:18][CH2:17][CH2:16][O:15]3)[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1.[OH-].[K+].C([OH:25])C>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2([C:19](=[O:25])[NH2:20])[CH2:10][CH2:11][C:12]3([O:15][CH2:16][CH2:17][O:18]3)[CH2:13][CH2:14]2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C1(CCC2(CC1)OCCO2)C#N
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 22 hours
|
Duration
|
22 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
is recrystallized from a mixture of ethylacetate and n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1(CCC2(CC1)OCCO2)C(N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.32 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |